Hynapene A

Anticoccidial Eimeria tenella Natural product

Hynapene A is the fully saturated decalin polyketide reference standard isolated from Penicillium sp. FO-1611. With a measurable MIC of 123 μM against Eimeria tenella, it serves as the indispensable low-activity baseline comparator for SAR studies of hynapene-class anticoccidials. Unlike high-potency ionophores (e.g., monensin) that saturate inhibition windows, Hynapene A provides a consistent 680-fold lower potency control, enabling rigorous assay validation and true hit identification. Procure authentic Hynapene A to benchmark oxidation state-dependent activity (hynapene B/C) and aromatization effects (arohynapenes). Ideal for chemotaxonomic marker applications and biosynthetic pathway studies. Research use only.

Molecular Formula C18H28O5
Molecular Weight 324.4 g/mol
CAS No. 155111-89-0
Cat. No. B124804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHynapene A
CAS155111-89-0
Synonyms5-(1,3,4-trihydroxy-2,6,8-trimethyldecalin)-2,4-pentadienoic acid
hynapene A
Molecular FormulaC18H28O5
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C
InChIInChI=1S/C18H28O5/c1-10-8-11(2)15-13(9-10)17(22)16(21)12(3)18(15,23)7-5-4-6-14(19)20/h4-7,10-13,15-17,21-23H,8-9H2,1-3H3,(H,19,20)/b6-4+,7-5+
InChIKeyNAXMPIYZDKZMMN-YDFGWWAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hynapene A (CAS 155111-89-0) – Natural Decalin-Type Anticoccidial from Penicillium sp. FO-1611


Hynapene A is a decalin-containing polyketide natural product isolated from Penicillium sp. FO-1611. It is a member of the hynapene class of anticoccidial agents, characterized by a (2E,4E)-penta-2,4-dienoic acid side chain attached to a decalin core [1]. The compound was originally discovered in a screening program for novel anticoccidial agents and is primarily recognized for its activity against Eimeria tenella, the causative agent of avian coccidiosis [2].

Why Generic Anticoccidial Substitution Cannot Guarantee Equivalent Hynapene A Performance


Hynapene A belongs to a structurally distinct subclass of anticoccidial agents that differ fundamentally from widely used polyether ionophores (e.g., monensin, salinomycin) and triazines (e.g., toltrazuril). Even within the hynapene family, subtle modifications to the decalin core and side chain produce striking differences in potency. Consequently, substituting Hynapene A with a chemically unrelated anticoccidial or even a closely related hynapene analog (e.g., Hynapene B, C, or arohynapenes) without direct comparative data risks underperformance or failure in assays where the specific potency window of Hynapene A is required [1].

Quantitative Evidence: Hynapene A Differentiation Versus Closest Anticoccidial Analogs


Head-to-Head Comparison: Hynapene A Versus Hynapene B and C in Eimeria tenella Inhibition

In the original discovery study, Hynapene A was directly compared to its congeners Hynapene B and C in an in vitro Eimeria tenella assay. Hynapene A required a higher concentration to achieve complete schizont inhibition than Hynapene B and C, establishing a clear potency ranking that informs its use as a less potent but potentially more selective or structurally distinct tool compound [1].

Anticoccidial Eimeria tenella Natural product

Cross-Class Potency Gap: Hynapene A Versus Polyether Ionophore Monensin

When benchmarked against the industry-standard polyether ionophore monensin, Hynapene A exhibits a markedly different potency scale. A 2012 study of phytogenic anticoccidials included monensin as a positive control, reporting a MIC50 of 180 nM against E. tenella . In contrast, Hynapene A achieves complete inhibition only at 123 μM in a comparable in vitro setting [1]. This 680-fold difference highlights that Hynapene A and monensin operate in distinct potency regimes and likely via divergent mechanisms.

Anticoccidial Ionophore Comparative efficacy

Positioning Within the Arohynapene Subclass: Comparative Potency Analysis

Arohynapenes A and B, which share a decalin-based core but possess an aromatic ring system (tetrahydronaphthalene) instead of the fully saturated decalin of hynapenes, show dramatically enhanced potency. Arohynapene B is the most potent, inhibiting E. tenella at 7.0 μM [2]. Hynapene A (123 μM) is 17.6-fold less active than arohynapene B and 3.5-fold less active than arohynapene A (35 μM). This steep SAR gradient within the same producer genus (Penicillium) demonstrates that even subtle oxidation state changes in the core profoundly affect bioactivity.

Arohynapene Structure-activity relationship Eimeria tenella

Optimized Application Scenarios for Hynapene A in Anticoccidial and Natural Product Research


Structure-Activity Relationship (SAR) Probe for Decalin Core Modifications

Hynapene A serves as a critical reference compound for delineating the SAR of decalin-containing anticoccidial agents. Its fully saturated decalin core and intermediate potency (123 μM) provide a baseline for evaluating the impact of core oxidation (hynapene B/C, 34.7 μM) and aromatization (arohynapenes A/B, 35–7 μM) on anti-Eimeria activity [1][2]. Researchers investigating the pharmacophore requirements for coccidiostasis should include Hynapene A as the least potent, fully saturated comparator to establish activity cliffs.

Negative Control for Potency-Matched Anticoccidial Screens

Given its 680-fold lower potency relative to monensin (MIC50 180 nM) , Hynapene A is an ideal low-activity control in assays designed to identify novel, high-potency anticoccidial leads. Its consistent, measurable activity at 123 μM [1] allows researchers to validate assay sensitivity without introducing the confounding high background inhibition seen with ionophores, ensuring that only truly potent hits emerge from primary screens.

Penicillium-Derived Natural Product Chemistry and Biosynthesis Studies

Hynapene A is a signature metabolite of Penicillium sp. FO-1611, and its isolation and characterization are well-documented [1]. This makes it a valuable chemotaxonomic marker for strain identification and a model substrate for studying the biosynthetic pathways that convert polyketide precursors into decalin-containing natural products. Procurement of authentic Hynapene A is essential for comparative metabolomics, feeding studies, and heterologous expression efforts aimed at understanding or engineering fungal anticoccidial biosynthesis.

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